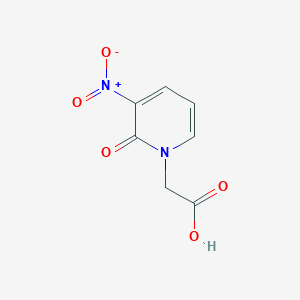

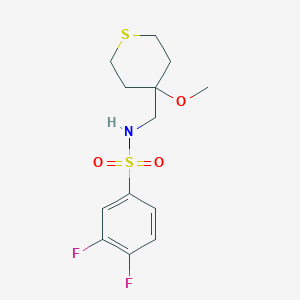

![molecular formula C20H23Cl2N3OS B2874726 N-(benzo[d]thiazol-2-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1217010-18-8](/img/structure/B2874726.png)

N-(benzo[d]thiazol-2-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[d]thiazol-2-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride” is a chemical compound that is part of a series of novel derivatives synthesized for potential anti-inflammatory properties . These compounds were evaluated for their ability to inhibit COX-1 and COX-2, key enzymes involved in inflammation .

Synthesis Analysis

The synthesis of these compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1Aplicaciones Científicas De Investigación

Antiallergy Agents

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to N-(benzo[d]thiazol-2-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride, were synthesized and tested for their antiallergy activity. These compounds showed significant antiallergy activity in the rat PCA model, indicating their potential as orally active antiallergy agents. This research highlights the compound's relevance in the development of new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Anticancer Evaluation

Another study focused on the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from similar chemical frameworks. These compounds were evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent activity. This indicates the compound's potential use in anticancer drug development (Ravinaik et al., 2021).

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives, closely related to the compound of interest, explored their gelation behavior. The research aimed to elucidate the role of methyl functionality and multiple non-covalent interactions in gelation behavior. This study contributes to our understanding of how structural modifications can influence material properties, with potential applications in material science (Yadav & Ballabh, 2020).

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to the compound , have been investigated for their corrosion inhibiting effects against steel in acidic environments. These studies demonstrate the potential application of such compounds in protecting industrial materials from corrosion, indicating their importance in materials chemistry (Hu et al., 2016).

Fluorescent Sensors

Research into benzimidazole and benzothiazole conjugated Schiff base compounds, similar in structure to this compound, has shown these molecules to act as fluorescent sensors for metal ions. This application is significant in the development of new materials for sensing and detection technologies (Suman et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of N-(1,3-Benzothiazol-2-yl)-2-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride are bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacteria, indicating its potential as an antibacterial agent .

Mode of Action

The compound interacts with its bacterial targets by inhibiting key enzymes and proteins essential for bacterial survival and growth .

Biochemical Pathways

The compound affects various biochemical pathways in the bacterial cells. It’s known to inhibit enzymes like dihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , and others . These enzymes are involved in critical cellular processes, and their inhibition disrupts the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

The pharmacokinetic properties of this compound are favorable, as indicated by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations . .

Result of Action

The compound exhibits bactericidal activity, effectively killing the bacterial cells . For instance, it has been shown to eliminate Staphylococcus aureus ATCC 43300 strain after 24-hour exposure . This indicates that the compound can effectively inhibit bacterial growth and survival.

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3OS.ClH/c1-3-23(4-2)13-14-24(19(25)15-9-5-6-10-16(15)21)20-22-17-11-7-8-12-18(17)26-20;/h5-12H,3-4,13-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTRXCVFZCHJGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=CC=C3Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2874644.png)

![8-cyclopentyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2874648.png)

![N-(3-(trifluoromethyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2874649.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2874654.png)

![Methyl 2-{4,5-dimethoxy-2-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetate](/img/structure/B2874658.png)

![(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874659.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2874661.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2874662.png)